molecular formula C12H22N2O3 B597022 tert-Butyl 3-morpholinoazetidine-1-carboxylate CAS No. 1290136-89-8

tert-Butyl 3-morpholinoazetidine-1-carboxylate

Cat. No. B597022
CAS RN: 1290136-89-8
M. Wt: 242.319
InChI Key: QQLOZRROQTZROD-UHFFFAOYSA-N
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Description

“tert-Butyl 3-morpholinoazetidine-1-carboxylate” is a chemical compound with the molecular formula C12H22N2O3 . It has an average mass of 242.315 Da and a monoisotopic mass of 242.163040 Da .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-morpholinoazetidine-1-carboxylate” consists of a morpholino group attached to an azetidine ring, which is further substituted with a tert-butyl carboxylate group .


Physical And Chemical Properties Analysis

“tert-Butyl 3-morpholinoazetidine-1-carboxylate” is a chemical compound with the molecular formula C12H22N2O3 . It has an average mass of 242.315 Da and a monoisotopic mass of 242.163040 Da .

Scientific Research Applications

α-Amidoalkylation of Ambident Nucleophiles

Tert-butyl esters like tert-Butyl 3-morpholinoazetidine-1-carboxylate have been used in α-amidoalkylation reactions with ambident nucleophiles, demonstrating the versatility of these compounds in organic synthesis. The stereochemical aspects of these reactions have been a topic of discussion (Dobrev, Benin, & Nechev, 1992).

Novel Synthesis of Morpholine Derivatives

Tert-butyl 3-morpholinoazetidine-1-carboxylate has been instrumental in the novel synthesis of morpholine derivatives, which are important in medicinal chemistry. The compound has been used as a substrate for the synthesis of various morpholine derivatives through diastereoselective processes (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Diels‐Alder Reaction of Amido Substituted Furans

In the field of heterocyclic chemistry, tert-Butyl 3-morpholinoazetidine-1-carboxylate has been used in the preparation and Diels‐Alder reaction of a 2‐Amido substituted furan. This showcases its application in the synthesis of complex organic molecules (Padwa, Brodney, & Lynch, 2003).

Hydroformylation of Oxazoline Derivatives

The compound has been used in the hydroformylation of oxazoline derivatives, demonstrating its utility in producing intermediates for the synthesis of amino acid derivatives, which are valuable in various synthetic applications (Kollár & Sándor, 1993).

Metal-free Alkoxycarbonylation

In the context of green chemistry, tert-butyl 3-morpholinoazetidine-1-carboxylate has been utilized in metal-free alkoxycarbonylation reactions, highlighting its role in eco-friendly synthetic processes (Xie et al., 2019).

properties

IUPAC Name

tert-butyl 3-morpholin-4-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8-10(9-14)13-4-6-16-7-5-13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLOZRROQTZROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101152500
Record name 1-Azetidinecarboxylic acid, 3-(4-morpholinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1290136-89-8
Record name 1-Azetidinecarboxylic acid, 3-(4-morpholinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1290136-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(4-morpholinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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